molecular formula C18H18N2O3 B2757783 ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate CAS No. 339013-47-7

ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Cat. No.: B2757783
CAS No.: 339013-47-7
M. Wt: 310.353
InChI Key: PUBGOSURGOTCNE-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzimidazole core with an ethyl ester group, a 3-methylbenzyl substituent, and a ketone functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzimidazole core is reacted with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the benzimidazole derivative with ethyl chloroformate in the presence of a base such as triethylamine to yield the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzimidazole core or the 3-methylbenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections, cancer, and inflammatory diseases.

    Biological Studies: The compound can be used to study the biological activity of benzimidazole derivatives and their interactions with various biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to explore new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity, anticancer effects, or anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: Lacks the 3-methylbenzyl group, which may affect its biological activity and chemical reactivity.

    3-(3-Methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylic acid: The carboxylic acid derivative, which may have different solubility and reactivity compared to the ethyl ester.

    Methyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: The methyl ester analog, which may exhibit different pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-methylbenzyl group and the ethyl ester moiety can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-[(3-methylphenyl)methyl]-2-oxobenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-23-18(22)20-16-10-5-4-9-15(16)19(17(20)21)12-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBGOSURGOTCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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